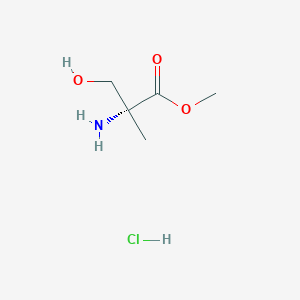
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide is a chemical compound with the molecular formula C15H15NO3 . It is also known by other synonyms such as 2-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzamide .
Synthesis Analysis
The synthesis of benzamide compounds, which include 2-hydroxy-6-(4-hydroxyphenethyl)benzaMide, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of 2-hydroxy-6-(4-hydroxyphenethyl)benzaMide can be analyzed using techniques such as IR, 1H NMR, 13C NMR spectroscopy, and elemental methods .properties
CAS RN |
118842-98-1 |
|---|---|
Product Name |
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide |
Molecular Formula |
C16H23NO3 |
Molecular Weight |
0 |
synonyms |
2-hydroxy-6-(4-hydroxyphenethyl)benzaMide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




